An In-depth Technical Guide to Pentyl 2-Butenoate: Chemical Structure, Properties, and Reactivity
An In-depth Technical Guide to Pentyl 2-Butenoate: Chemical Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl 2-butenoate, an alpha,beta-unsaturated ester, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its synthesis and purification are presented, along with an analysis of its expected spectral characteristics. Furthermore, key reaction pathways, including its formation via Fischer esterification and a representative conjugate addition reaction, are visualized to facilitate a deeper understanding of its chemical behavior. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, materials science, and drug discovery.
Chemical Identity and Physical Properties
Pentyl 2-butenoate, also known as amyl crotonate, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2] Its fundamental properties are summarized in the tables below.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | pentyl (E)-but-2-enoate | [2] |
| Synonyms | Amyl crotonate, Pentyl crotonate | [1] |
| CAS Number | 25415-76-3 | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [2] |
| Canonical SMILES | CCCCCOC(=O)C=C | [2] |
| InChI | InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+ | [2] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid (estimated) | [3] |
| Boiling Point | 194.62 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 77.9 °C (172.0 °F) - Closed Cup (estimated) | [3] |
| Density | 0.92 g/cm³ at 20 °C | |
| Solubility in Water | 158.9 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 3.442 (estimated) | [3] |
Synthesis and Purification
Pentyl 2-butenoate is most commonly synthesized via the Fischer esterification of crotonic acid with n-pentanol, using a strong acid catalyst. An alternative approach involves enzymatic synthesis, which offers a milder and more environmentally benign route.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the synthesis of similar alkyl crotonates.
Materials:
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Crotonic acid
-
n-Pentanol
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Diethyl ether or other suitable extraction solvent
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Dean-Stark apparatus (optional, for water removal)
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Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crotonic acid (1.0 equivalent) and an excess of n-pentanol (e.g., 3.0 equivalents). The alcohol can serve as both reactant and solvent.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5% by mole relative to the carboxylic acid) to the reaction mixture.
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Reflux: Heat the mixture to reflux using a heating mantle. To drive the equilibrium towards the product, water can be removed as it is formed using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
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Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Careful venting is required during the bicarbonate wash due to CO₂ evolution.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purification: The crude pentyl 2-butenoate can be purified by fractional distillation under reduced pressure to obtain the final product.
Purification of α,β-Unsaturated Esters
Impurities in α,β-unsaturated esters often include residual carboxylic acid, alcohol, and carbonyl-containing byproducts. Standard purification techniques include:
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Extraction: Washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[1]
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Distillation: Fractional distillation is effective for separating the ester from non-volatile impurities and other components with different boiling points.[2]
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Chromatography: For high-purity requirements, column chromatography on silica gel can be employed.
Spectral Properties (Predicted)
Detailed spectral data for pentyl 2-butenoate is not widely available. However, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the well-documented spectra of similar compounds, such as ethyl crotonate.[4][5][6][7]
¹H NMR Spectroscopy
The expected proton NMR spectrum of pentyl 2-butenoate would exhibit the following characteristic signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (crotonate) | ~1.8-2.0 | Doublet of doublets | |
| =CH- (α to C=O) | ~5.8-6.0 | Doublet of quartets | |
| =CH- (β to C=O) | ~6.9-7.1 | Doublet of quartets | |
| -O-CH₂- (pentyl) | ~4.1-4.2 | Triplet | |
| -CH₂- (pentyl, adjacent to O-CH₂) | ~1.6-1.7 | Quintet | |
| -(CH₂)₂- (pentyl) | ~1.3-1.4 | Multiplet | |
| CH₃ (pentyl) | ~0.9 | Triplet |
¹³C NMR Spectroscopy
The predicted carbon NMR spectrum would show the following resonances:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~166-167 |
| =CH- (α to C=O) | ~122-124 |
| =CH- (β to C=O) | ~144-146 |
| -O-CH₂- (pentyl) | ~64-65 |
| -CH₂- (pentyl chain) | ~28-29, ~22-23 |
| CH₃ (crotonate) | ~18 |
| CH₃ (pentyl) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of pentyl 2-butenoate is expected to display the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester, conjugated) | ~1715-1730 | Strong, characteristic stretch |
| C=C (alkene) | ~1650-1660 | Medium intensity stretch |
| C-O (ester) | ~1150-1250 | Strong stretch |
| =C-H (alkene) | ~3020-3080 | Medium C-H stretch |
| C-H (alkane) | ~2850-2960 | Strong C-H stretches |
Reactivity and Reaction Mechanisms
As an α,β-unsaturated ester, pentyl 2-butenoate exhibits reactivity at both the carbonyl carbon and the β-carbon of the alkene. The conjugated system allows for 1,4-conjugate addition reactions, a key feature of this class of compounds.
Fischer Esterification Mechanism
The synthesis of pentyl 2-butenoate via Fischer esterification proceeds through a series of equilibrium steps, as illustrated in the following diagram.
Caption: Fischer Esterification Workflow.
Michael Addition (Conjugate Addition)
A characteristic reaction of α,β-unsaturated esters is the Michael addition, where a nucleophile adds to the β-carbon. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Michael Addition Reaction Pathway.
Applications and Future Directions
Pentyl 2-butenoate and related α,β-unsaturated esters are valuable building blocks in organic synthesis. Their applications include:
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Polymer Chemistry: As monomers or co-monomers in the synthesis of polymers with specific properties.
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Fine Chemicals and Fragrances: As components in the formulation of fragrances and flavors.
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Pharmaceutical Synthesis: As intermediates in the synthesis of more complex, biologically active molecules.
The dual reactivity of the ester and the conjugated alkene functionality makes pentyl 2-butenoate a versatile substrate for a wide range of chemical transformations, ensuring its continued relevance in synthetic research and development. Future research may focus on the development of novel catalytic systems for its synthesis and its utilization in the construction of complex molecular architectures.
